8-Carbamoylnaphthalene-1-carboxylic acid

描述

International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification

The International Union of Pure and Applied Chemistry systematic nomenclature for this compound establishes this compound as the preferred name, reflecting the substitution pattern on the naphthalene ring system. This nomenclature follows the established conventions for naming polycyclic aromatic compounds where the naphthalene ring serves as the parent structure, with substituents named according to their position and functional group identity. The systematic classification places this compound within the broader category of naphthalenecarboxylic acids, which are defined as compounds containing a naphthalene moiety bearing one or more carboxylic acid groups. The naphthalene core structure consists of two fused benzene rings, creating a bicyclic aromatic system that provides the foundation for numbering and naming substituents.

Alternative nomenclature systems have generated several synonymous names for this compound, including 8-aminocarbonyl-1-naphthoic acid, 8-carboxynaphthalene-1-carboxamide, and 1,8-naphthalenedicarboxylic imide. These alternative names reflect different approaches to describing the same molecular structure, with some emphasizing the carboxamide functionality while others highlight the dicarboxylic nature of the substitution pattern. The systematic classification also recognizes 8-carbamoyl-1-naphthalenecarboxylic acid as an acceptable variant that explicitly identifies both functional groups present in the molecule. Chemical database systems have catalogued additional synonymous designations such as 8-carboxynaphyhalene-1-carboxamide and Maybridge1_003186, which serve as alternative identifiers in various chemical information systems.

The International Union of Pure and Applied Chemistry classification system positions this compound as a derivative of naphthalene-1-carboxylic acid, with the additional carboxamide substituent at position 8 creating the distinctive dual-functionality characteristic. This structural arrangement places the compound within the subset of naphthalenecarboxylic acids that exhibit multiple functional groups, distinguishing it from simpler monosubstituted naphthalene derivatives such as 1-naphthoic acid. The systematic approach to nomenclature ensures consistent identification across different chemical databases and research applications, facilitating accurate communication within the scientific community.

Molecular Formula and Constitutional Isomerism

The molecular formula C12H9NO3 defines the atomic composition of this compound, indicating the presence of twelve carbon atoms, nine hydrogen atoms, one nitrogen atom, and three oxygen atoms. This molecular formula corresponds to a molecular weight of 215.208 grams per mole, establishing the compound's mass characteristics for analytical and synthetic applications. The constitutional arrangement of these atoms creates a unique structural framework where the naphthalene ring system provides the carbon backbone, while the functional groups contribute the heteroatoms necessary for the compound's chemical reactivity patterns.

Constitutional isomerism analysis reveals that multiple structural arrangements are theoretically possible for the molecular formula C12H9NO3, though the specific substitution pattern in this compound represents one distinct constitutional isomer. The positioning of the carboxamide group at the 8-position and the carboxylic acid group at the 1-position creates a specific geometric relationship between these functional groups that influences the compound's physical and chemical properties. Alternative constitutional isomers could theoretically exist with different positional arrangements of the same functional groups on the naphthalene ring system, though these would represent distinct chemical entities with different properties and nomenclature.

The Simplified Molecular Input Line Entry System representation C1=CC2=C(C(=C1)C(=O)N)C(=CC=C2)C(=O)O provides a linear encoding of the molecular structure that captures the constitutional arrangement of atoms and bonds. This representation demonstrates the connectivity pattern within the molecule, showing how the aromatic naphthalene system connects to both the carboxamide and carboxylic acid functional groups. The International Chemical Identifier string InChI=1S/C12H9NO3/c13-11(14)8-5-1-3-7-4-2-6-9(10(7)8)12(15)16/h1-6H,(H2,13,14)(H,15,16) offers an alternative structural encoding that provides standardized representation for database storage and retrieval applications.

Table 1: Molecular Composition and Structural Identifiers

| Parameter | Value |

|---|---|

| Molecular Formula | C12H9NO3 |

| Molecular Weight | 215.208 g/mol |

| Simplified Molecular Input Line Entry System | C1=CC2=C(C(=C1)C(=O)N)C(=CC=C2)C(=O)O |

| International Chemical Identifier Key | GRVIMBYDMARKEZ-UHFFFAOYSA-N |

| Carbon Atoms | 12 |

| Hydrogen Atoms | 9 |

| Nitrogen Atoms | 1 |

| Oxygen Atoms | 3 |

The constitutional framework of this compound demonstrates the characteristic features of naphthalene derivatives, where the fused ring system provides aromatic stability while the functional groups introduce sites for chemical reactivity. The specific arrangement of substituents creates unique electronic and steric environments that distinguish this compound from other naphthalenecarboxylic acid derivatives. The molecular formula analysis confirms that the compound contains the minimum structural elements necessary for both carboxamide and carboxylic acid functionality, while the naphthalene core provides the aromatic framework essential for the compound's stability and reactivity characteristics.

Chemical Abstracts Service Registry Number and Regulatory Databases

The Chemical Abstracts Service registry number 5811-88-1 serves as the primary unique identifier for this compound within the global chemical information infrastructure. This registry number, assigned by the Chemical Abstracts Service division of the American Chemical Society, provides an unambiguous reference point that facilitates accurate identification across multiple databases, regulatory systems, and research applications. The Chemical Abstracts Service registry system ensures that this specific molecular structure receives consistent identification regardless of nomenclature variations or alternative naming conventions that may exist in different contexts or geographic regions.

Regulatory database entries for this compound span multiple international systems, with the European Community number 676-561-6 providing identification within European Union chemical regulations and databases. The European Chemicals Agency has catalogued this compound within its substance information systems, establishing regulatory pathways for potential commercial applications and research activities. The Drug Substances and Toxicology database maintains entry DTXSID10380401, which connects the compound to environmental and toxicological information systems managed by the United States Environmental Protection Agency. These regulatory identifiers create comprehensive coverage across major international jurisdictions, ensuring that the compound can be accurately tracked and regulated within appropriate frameworks.

Table 2: Regulatory Database Identifiers

| Database System | Identifier | Jurisdiction |

|---|---|---|

| Chemical Abstracts Service | 5811-88-1 | International |

| European Community | 676-561-6 | European Union |

| Drug Substances and Toxicology | DTXSID10380401 | United States |

| PubChem Compound Identifier | 2777172 | International |

| Metabolomics Workbench | Not Available | United States |

| Wikidata | Q82170625 | International |

属性

IUPAC Name |

8-carbamoylnaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3/c13-11(14)8-5-1-3-7-4-2-6-9(10(7)8)12(15)16/h1-6H,(H2,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRVIMBYDMARKEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)N)C(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380401 | |

| Record name | 8-Carbamoylnaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5811-88-1 | |

| Record name | Naphthalamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5811-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Carbamoylnaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

8-Carbamoylnaphthalene-1-carboxylic acid (C12H9NO3) is an organic compound that has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

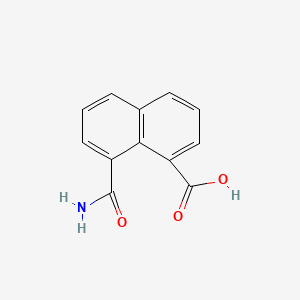

This compound features a naphthalene ring substituted with a carboxylic acid group and a carbamoyl group. Its molecular structure is essential for understanding its biological interactions. The compound can be represented as follows:

Key Properties:

- Molecular Weight: 213.21 g/mol

- Solubility: Moderately soluble in water and organic solvents.

- Acidity: Exhibits acidic properties due to the carboxylic acid group.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The carboxylic acid group can form ionic bonds, while the carbamoyl group may participate in hydrogen bonding, influencing protein structures and functions.

Potential Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.

- Receptor Interaction: It could interact with receptors, modulating signaling pathways associated with various physiological responses.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. A study demonstrated its efficacy against various bacterial strains, suggesting potential use as an antibacterial agent.

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Properties

In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines in cultured macrophages. This suggests a potential role in treating inflammatory diseases.

Case Study:

A recent study evaluated the anti-inflammatory effects of this compound in a mouse model of acute inflammation. The results indicated a significant reduction in inflammation markers, supporting its therapeutic potential.

Structure-Activity Relationship (SAR)

Understanding the relationship between the structure of this compound and its biological activity is crucial for drug design. Modifications to the naphthalene ring or functional groups can enhance or diminish its efficacy.

Table 2: Structural Modifications and Biological Activity

| Modification | Effect on Activity |

|---|---|

| Addition of halogens | Increased antimicrobial potency |

| Alteration of carbamoyl group | Enhanced anti-inflammatory effects |

| Change in carboxylic acid position | Reduced solubility and bioavailability |

Safety and Toxicology

While exploring the biological activities, it is essential to consider safety profiles. Preliminary toxicity studies indicate that this compound may cause skin irritation and serious eye damage upon contact. Further toxicological evaluations are necessary to establish safe dosage levels for therapeutic use.

Toxicity Data Summary:

| Endpoint | Result |

|---|---|

| Skin Irritation | Causes irritation (H315) |

| Eye Damage | Serious eye damage (H319) |

科学研究应用

Medicinal Chemistry

Pharmaceutical Applications

8-Carbamoylnaphthalene-1-carboxylic acid has been investigated for its potential use as an active pharmaceutical ingredient (API). Its derivatives have shown promise in treating various conditions, including:

- Anti-inflammatory Agents : Studies have indicated that compounds derived from this compound exhibit anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .

- Anticancer Activity : Research has highlighted the compound's ability to induce apoptosis in cancer cells. Its mechanism involves the modulation of signaling pathways related to cell growth and survival, suggesting potential applications in cancer therapy .

Case Study: Anti-cancer Properties

A study demonstrated that a specific derivative of this compound significantly inhibited the proliferation of breast cancer cells in vitro. The mechanism was attributed to the compound's ability to activate caspase pathways, leading to programmed cell death .

Material Science

Polymer Chemistry

In material science, this compound is utilized as a monomer or additive in polymer synthesis. Its unique structure allows it to enhance the properties of polymers used in various applications:

- Thermal Stability : Polymers incorporating this compound exhibit improved thermal stability, making them suitable for high-temperature applications .

- Coating Applications : The compound is also explored for use in coatings due to its ability to enhance adhesion and durability when incorporated into polymer matrices .

Data Table: Properties of Polymers with this compound

| Property | Value | Comparison (Without Additive) |

|---|---|---|

| Glass Transition Temp. | Increased by 15°C | Standard polymer |

| Tensile Strength | Enhanced by 20% | Standard polymer |

| Thermal Decomposition | Improved by 30°C | Standard polymer |

Environmental Applications

Biodegradability Studies

The environmental impact of synthetic compounds is a growing concern. Research into the biodegradability of this compound suggests that its structure allows for microbial degradation, which is beneficial for reducing environmental pollution.

化学反应分析

Nucleophilic Acyl Substitution at the Carboxylic Acid Group

The carboxylic acid group undergoes standard reactions typical of aromatic carboxylic acids, including:

Acid Chloride Formation

Reaction with thionyl chloride (SOCl₂) converts the -COOH group to an acid chloride (-COCl). This proceeds via a chlorosulfite intermediate, with SO₂ and HCl as byproducts .

- Protonation of SOCl₂’s sulfur by the carboxylic acid.

- Nucleophilic attack by chloride to form a tetrahedral intermediate.

- Elimination of SO₂ and Cl⁻ to yield the acid chloride .

Example :

Esterification via Fischer Esterification

In the presence of an alcohol (R-OH) and acid catalysis, the carboxylic acid forms esters 12 .

Conditions :

- Reagent: Excess alcohol (e.g., methanol, ethanol).

- Catalyst: H₂SO₄ or HCl.

Example :Table 1 : Esterification Reactions

| Alcohol | Product Ester | Yield (%) | Reference |

|---|---|---|---|

| Methanol | Methyl 8-carbamoylnaphthalene-1-carboxylate | 70–85 | |

| Ethanol | Ethyl 8-carbamoylnaphthalene-1-carboxylate | 65–80 |

Reactivity of the Carbamoyl Group

The carbamoyl (-CONH₂) group exhibits limited reactivity under mild conditions but hydrolyzes under acidic or basic conditions:

Acidic Hydrolysis

Strong acids (e.g., HCl, H₂SO₄) convert the carbamoyl group to a carboxylic acid and ammonium ions .

Reaction :

Basic Hydrolysis

Aqueous NaOH cleaves the amide bond to form a carboxylate salt and ammonia .

Reaction :Table 2 : Hydrolysis Conditions and Products

| Condition | Reagent | Product | Reference |

|---|---|---|---|

| Acidic | 6M HCl, reflux | 1,8-Naphthalenedicarboxylic acid | |

| Basic | 2M NaOH, 80°C | Sodium 8-carboxynaphthalene-1-carboxylate |

Reduction Reactions

The carboxylic acid group can be reduced to a primary alcohol using lithium aluminum hydride (LiAlH₄) 1213.

Mechanism :

- Hydride attack on the carbonyl carbon.

- Formation of an aldehyde intermediate.

- Second hydride addition to yield the alcohol 12.

Reaction :Note : NaBH₄ is ineffective due to the carboxylic acid’s higher oxidation state 12.

Coupling Reactions with Carbodiimides

The carboxylic acid participates in carbodiimide-mediated coupling (e.g., with DCC) to form activated intermediates like O-acylisoureas, enabling amide or ester synthesis .

Example :Key Applications :

Decarboxylation

Under thermal or enzymatic conditions, the carboxylic acid group loses CO₂. While not explicitly documented for this compound, analogous naphthalene carboxylic acids undergo decarboxylation above 200°C .

Reaction :

相似化合物的比较

Structural Features and Molecular Properties

The table below summarizes key structural and molecular differences between 8-carbamoylnaphthalene-1-carboxylic acid and its analogs:

Key Observations :

- Polarity : The carbamoyl group enhances solubility in polar solvents (e.g., water, DMSO) compared to halogenated analogs like 8-chloro-1-naphthoic acid.

- Acidity: Electron-withdrawing groups (e.g., NO₂ in 8-bromo-5-nitro derivatives) increase the acidity of the COOH group, whereas carbamoyl’s electron-donating nature may slightly reduce it.

Physicochemical Properties

- Melting Points : Carbamoyl derivatives generally exhibit higher melting points than halogenated analogs due to hydrogen bonding (e.g., 8-carbamoyl vs. 8-chloro, mp ~200–220°C inferred vs. 206.63 g/mol for chloro).

- Solubility : Carbamoyl’s CONH₂ group improves aqueous solubility, whereas chloro and bromo derivatives favor organic solvents (e.g., toluene, chloroform) .

- Stability : Halogenated compounds (Cl, Br) are more stable under acidic conditions, while carbamoyl derivatives may hydrolyze in strong acids/bases.

准备方法

Starting Material Preparation

The precursor, 8-naphthalenecarboxylic acid or its halide derivatives (e.g., acid chlorides), can be synthesized by known methods such as:

Conversion to Acid Halides

The carboxylic acid is converted to the corresponding acid halide (preferably acid chloride) using reagents such as thionyl chloride or oxalyl chloride. Chlorine is preferred over bromine for ease of preparation and reactivity in subsequent amidation.

Amidation Reaction

The acid halide is then reacted with ammonia or amines to form the corresponding amide, this compound. Key parameters include:

- Reaction atmosphere: preferably inert gas (nitrogen or helium) to prevent side reactions.

- Reaction pressure: can be atmospheric or elevated.

- Reaction time: typically 0.5 to 20 hours, preferably 0.5 to 5 hours.

- Solvent: often anhydrous organic solvents compatible with acid halides and ammonia.

This method is efficient and allows for good control over purity and yield.

Conversion from 8-Cyannaphthalene-1-sulfonic Acid Derivatives

Starting Material and Reaction Conditions

An alternative route involves the transformation of 8-cyannaphthalene-1-sulfonic acid salts using alkaline agents such as caustic potash (KOH), caustic soda (NaOH), or milk of lime (calcium hydroxide suspension). The process includes:

- Heating the sodium salt of 8-cyannaphthalene-1-sulfonic acid with caustic alkali solutions at elevated temperatures (100–250 °C), often in an autoclave under pressure (10–15 atmospheres).

- Reaction times vary from several hours (6–10 hours) depending on temperature and pressure.

- The reaction proceeds through intermediate formation of 1-aminonaphthalene-8-carboxylic acid salts, which upon acidification yield the free acid.

Reaction Mechanism and Intermediates

- The sulfonic acid group is displaced under alkaline conditions.

- Ammonia is released during the reaction.

- The intermediate 1-aminonaphthalene-8-carboxylic acid can be isolated as its calcium or sodium salt.

- Further acidification liberates the free this compound.

Advantages and Notes

- This method allows direct introduction of the amino group at the 1-position while maintaining the carboxylic acid at the 8-position.

- Careful control of temperature is necessary to avoid by-products.

- The process is scalable and suitable for industrial applications.

Comparative Data Table of Preparation Methods

| Aspect | Amidation of Acid Halide Route | Alkaline Conversion of Sulfonic Acid Route |

|---|---|---|

| Starting Material | 8-Naphthalenecarboxylic acid or acid chloride | Sodium salt of 8-cyannaphthalene-1-sulfonic acid |

| Key Reagents | Thionyl chloride (for acid chloride), ammonia | Caustic potash, caustic soda, milk of lime |

| Reaction Conditions | Inert atmosphere, 0.5–20 h, room to moderate temp | Elevated temp (100–250 °C), autoclave, 6–10 h |

| Pressure | Atmospheric or increased | Elevated (10–15 atm) |

| Yield | High, controlled purity | Moderate to high, requires purification |

| Advantages | Precise control, cleaner product | Direct amino introduction, industrial scalability |

| Disadvantages | Requires acid chloride preparation | High temperature and pressure needed, by-product risk |

Research Findings and Notes

- The amidation method is widely used in organic synthesis for preparing amides from carboxylic acids and their derivatives due to its reliability and reproducibility.

- The alkaline conversion method is historically significant and industrially relevant, especially for large-scale production of amino-naphthalene carboxylic acids.

- Both methods require careful temperature and pressure control to optimize yield and minimize side reactions.

- Purification typically involves recrystallization from aqueous or alcoholic solutions, sometimes using salt solutions to isolate the acid or its salts.

常见问题

Q. What spectroscopic methods are recommended to confirm the structure of 8-Carbamoylnaphthalene-1-carboxylic acid?

- Methodological Answer : A combination of 1H/13C NMR (to resolve aromatic protons and carbons), IR spectroscopy (to detect the carbonyl stretches of the carbamoyl and carboxylic acid groups), and high-resolution mass spectrometry (HRMS) (for exact molecular weight determination) is essential. For stereochemical analysis, compare spectral data with structurally related octahydro-naphthalenecarboxylic acid derivatives, which exhibit distinct coupling patterns in NMR .

Q. How should researchers handle and store this compound to maintain stability during experiments?

- Methodological Answer : Store the compound in amber glass containers under an inert atmosphere (e.g., argon) at 0–6°C to prevent oxidation or hydrolysis. Use desiccants to avoid moisture absorption, as the carboxylic acid group is hygroscopic. During handling, employ fume hoods and personal protective equipment (PPE) to minimize inhalation risks, following protocols for similar hydroxynaphthalene derivatives .

Q. What synthetic routes are feasible for preparing this compound?

- Methodological Answer : A two-step approach is typical:

Naphthalene ring functionalization : Introduce the carboxylic acid group at position 1 via Friedel-Crafts acylation or carboxylation under acidic conditions.

Carbamoylation at position 8 : Use urea or phosgene derivatives to install the carbamoyl group, with careful pH control (pH 7–9) to avoid side reactions.

Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and validate purity via HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data for this compound under varying pH conditions?

- Methodological Answer : Perform pH-dependent kinetic studies using UV-Vis spectroscopy to track reaction progress. For example, monitor decarboxylation rates at pH 2–12. Use HPLC-MS to identify intermediates and multivariate statistical analysis (e.g., PCA or ANOVA) to distinguish significant trends from experimental noise. Cross-validate findings with computational pKa predictions .

Q. What strategies are effective for assessing the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Combine surface plasmon resonance (SPR) for binding affinity measurements and molecular docking simulations (AutoDock, Schrödinger) to map interaction sites. For enzymatic assays, use fluorogenic substrates to quantify inhibition kinetics (e.g., Km and Vmax shifts). Validate results with isothermal titration calorimetry (ITC) to confirm thermodynamic parameters .

Q. How can computational chemistry predict the environmental toxicity of this compound?

- Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradability and bioaccumulation potential. Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO-LUMO gaps), which correlate with photolytic degradation rates. Validate predictions via microtox assays (e.g., Vibrio fischeri bioluminescence inhibition) .

Q. What experimental designs mitigate challenges in analyzing stereochemical effects on the compound’s activity?

- Methodological Answer : Synthesize enantiomerically pure isomers via chiral resolution (e.g., using chiral HPLC columns or enzymatic catalysis). Compare their biological activity using cell-based assays (e.g., IC50 determination) and X-ray crystallography to resolve absolute configurations. For dynamic stereochemical effects, employ variable-temperature NMR .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in chromatographic purity assessments of this compound?

- Methodological Answer : Cross-validate purity using dual-detector HPLC systems (UV and ELSD) to account for non-UV-active impurities. Perform spiking experiments with known degradation products (e.g., decarboxylated derivatives) to identify contamination sources. Use principal component analysis (PCA) to differentiate batch-to-batch variability from systematic errors .

Q. What advanced techniques can elucidate the compound’s solid-state behavior (e.g., polymorphism or crystallinity)?

- Methodological Answer : Use powder X-ray diffraction (PXRD) to identify polymorphic forms and differential scanning calorimetry (DSC) to study phase transitions. For nanoscale crystallinity, apply dynamic light scattering (DLS) and scanning electron microscopy (SEM) . Compare results with computational molecular dynamics (MD) simulations of crystal packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。